![molecular formula C17H17BrN6O2S B6482994 3-[4-(3-bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1014025-85-4](/img/structure/B6482994.png)
3-[4-(3-bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
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Overview
Description
The compound “3-[4-(3-bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine” is a complex organic molecule that contains several functional groups, including a bromobenzenesulfonyl group, a piperazine ring, a pyrazole ring, and a pyridazine ring . These functional groups suggest that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the bromobenzenesulfonyl group might undergo nucleophilic substitution reactions, while the pyrazole and pyridazine rings might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure and the functional groups present. For example, the presence of multiple nitrogen atoms might make this compound a base, while the bromine atom might make it relatively heavy and polar .Scientific Research Applications
Anti-Tubercular Activity
3-[4-(3-bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine: has been investigated for its anti-tubercular potential. Researchers synthesized a series of novel derivatives and evaluated their activity against Mycobacterium tuberculosis H37Ra. Several compounds demonstrated significant inhibitory effects, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds were also non-toxic to human cells .
Neurotoxicity Studies
A related pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (B4) , was investigated for its neurotoxic potential. Researchers explored its effects on acetylcholinesterase (AChE) activity, malondialdehyde (MDA) levels in the brain, and behavioral parameters. This study sheds light on potential neurotoxicity associated with this class of compounds .
Antifungal Properties
In a separate study, researchers synthesized a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines . These compounds were evaluated as potential antifungal agents. The synthesis involved intramolecular cyclization mediated by polyphosphoric acid (PPA). Further investigations revealed their antifungal activity .
Drug Development for Tuberculosis
Given the urgent need for effective anti-TB drugs, compounds related to pyrazinamide have garnered attention. This compound’s structural features may inspire further drug development efforts, especially in the context of multidrug-resistant tuberculosis (MDR-TB) treatment .
Structural Insights and Docking Studies
The development of single crystals for specific derivatives allows for detailed structural analysis. Additionally, molecular docking studies provide insights into the interactions of these compounds with their biological targets, aiding in their suitability for further development .
Exploring Analogues
Researchers have explored analogues of pyrazine and pyrazinamide for enhanced anti-TB activity. Investigating related compounds may reveal additional applications and potential therapeutic benefits .
Mechanism of Action
The mechanism of action of this compound in biological systems would depend on its specific structure and properties. Based on the presence of a piperazine ring, which is often found in drugs acting on the central nervous system, one possibility is that this compound might interact with neurotransmitter receptors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[4-(3-bromophenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O2S/c18-14-3-1-4-15(13-14)27(25,26)23-11-9-22(10-12-23)16-5-6-17(21-20-16)24-8-2-7-19-24/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANLXUFIMBMCSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine |
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